molecular formula C13H15NO B1519689 3-Amino-5-(4-methylphenyl)cyclohex-2-en-1-one CAS No. 1049031-96-0

3-Amino-5-(4-methylphenyl)cyclohex-2-en-1-one

Cat. No. B1519689
M. Wt: 201.26 g/mol
InChI Key: TYJQGTQEKBBGJN-UHFFFAOYSA-N
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Description

3-Amino-5-(4-methylphenyl)cyclohex-2-en-1-one is a chemical compound with the molecular formula C13H15NO . It is used in the synthesis of nitrogen-containing compounds .

Scientific Research Applications

Hydrogen Bonding and Structural Analysis

Research into the structural properties of related enaminones has provided insight into their hydrogen bonding and molecular conformations. For example, Kubicki, Bassyouni, and Codding (2000) investigated the crystal structures of three anticonvulsant enaminones, revealing the presence of significant hydrogen bonding forming infinite chains of molecules and a notable disorder in carbomethoxy groups due to rotation around the single bond (Kubicki, Bassyouni, & Codding, 2000).

Catalytic Activity and Synthesis

Another area of interest is the compound's role in catalytic processes and synthesis. Zeng et al. (2009) demonstrated the synthesis of a stable spirocyclic (alkyl)(amino)carbene, where a cyclohexenyl group provides steric protection to an ensuing metal, showcasing its efficiency as a ligand for transition metal-based catalysts (Zeng et al., 2009). This research indicates the compound's potential in facilitating complex chemical reactions, including the preparation of 1,2-dihydroquinoline derivatives and related nitrogen-containing heterocycles.

Photochemical Behavior

The photochemical behavior of similar compounds has also been explored. Kilger and Margaretha (1983) studied the reaction of 4,4-dialkylated 2-cyclohexenones with secondary amines, leading to the formation of 2-amino-1,3-cyclohexadienes, which upon irradiation yielded a mixture of isomeric products (Kilger & Margaretha, 1983). This highlights the compound's utility in photochemical studies and its potential application in synthesizing photochemically active molecules.

Anticancer and Anticonvulsant Activity

Investigations into the biological activities of related enaminones have shown promising results in the context of anticancer and anticonvulsant effects. Scott et al. (1993) and others have focused on synthesizing analogs with minimized toxicity while retaining protective effects against seizures, providing insights into the structure-activity relationships necessary for therapeutic applications (Scott et al., 1993).

Corrosion Inhibition

Another application area is corrosion inhibition. Verma, Quraishi, and Singh (2015) investigated the efficiency of amino-cyclohexene derivatives as corrosion inhibitors for mild steel in acidic environments, demonstrating high inhibition efficiency and suggesting potential industrial applications (Verma, Quraishi, & Singh, 2015).

properties

IUPAC Name

3-amino-5-(4-methylphenyl)cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-9-2-4-10(5-3-9)11-6-12(14)8-13(15)7-11/h2-5,8,11H,6-7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJQGTQEKBBGJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=CC(=O)C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-(4-methylphenyl)cyclohex-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-5-(4-methylphenyl)cyclohex-2-en-1-one
Reactant of Route 2
3-Amino-5-(4-methylphenyl)cyclohex-2-en-1-one
Reactant of Route 3
3-Amino-5-(4-methylphenyl)cyclohex-2-en-1-one

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